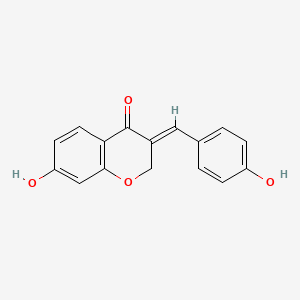
7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one: is a homoisoflavonoid compound that can be isolated from the dried heartwood of Caesalpinia sappan. This compound is known for its potential biological activities, including anti-inflammatory properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one typically involves the condensation of 4-hydroxybenzaldehyde with 7-hydroxy-4-chromanone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide in an appropriate solvent like ethanol or methanol. The reaction mixture is then heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity through recrystallization or chromatographic techniques .
化学反应分析
Types of Reactions
7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bond in the benzylidene moiety to a single bond, forming the corresponding chromanone derivative.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid)
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Chromanone derivatives.
Substitution: Various substituted chroman-4-one derivatives
科学研究应用
7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other flavonoid derivatives.
Biology: Studied for its potential anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory diseases.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals
作用机制
The mechanism of action of 7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one involves its interaction with various molecular targets and pathways:
Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase.
Antioxidant Activity: It scavenges free radicals and upregulates the expression of antioxidant enzymes
相似化合物的比较
Similar Compounds
- 7-Hydroxy-3-(4-methoxybenzylidene)chroman-4-one
- 7-Hydroxy-3-(4-hydroxyphenyl)chroman-4-one
- 7-Hydroxy-3-(4-hydroxybenzyl)chroman-4-one
Uniqueness
7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities compared to its analogs. The presence of both hydroxy groups and the benzylidene moiety contributes to its potent anti-inflammatory and antioxidant properties .
生物活性
7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one, also known as a homoisoflavonoid, is a compound isolated from the heartwood of Caesalpinia sappan . This compound has garnered attention due to its diverse biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. This article provides a comprehensive overview of its biological activity, supported by relevant research findings and data.
- Molecular Formula : C16H12O4
- Molecular Weight : 268.26 g/mol
- Density : 1.4±0.1 g/cm³
- Boiling Point : 547.1±50.0 °C at 760 mmHg
- Flash Point : 211.5±23.6 °C
The biological activities of this compound are attributed to its interaction with various molecular targets:
- Antioxidant Activity : The compound exhibits significant free radical scavenging properties, which help mitigate oxidative stress in cells.
- Anti-inflammatory Effects : It inhibits the production of pro-inflammatory cytokines such as IL-6 and TNF-α in lipopolysaccharide (LPS)-activated microglial cells, thereby reducing neuroinflammation .
- Anticancer Properties : Research indicates that it can induce apoptosis in cancer cell lines, including human myeloid leukemia (K562) and gastric tumor (SGC-7901), with IC50 values ranging from 16–29 µg/mL .
Antimicrobial Activity
This compound has been tested against various bacterial strains:
| Bacterial Strain | Minimum Inhibition Concentration (MIC) |
|---|---|
| E. coli | 30 µg/mL |
| P. aeruginosa | 30 µg/mL |
| S. aureus | 20 µg/mL |
The compound demonstrated moderate antibacterial activity against Gram-positive and Gram-negative bacteria .
Anti-neuroinflammatory Effects
In vitro studies have shown that this compound significantly inhibits nitric oxide (NO) production in BV2 microglial cells with an IC50 of approximately 5 µM. This effect is associated with the downregulation of inducible nitric oxide synthase (iNOS) expression .
Anticancer Activity
The compound has been reported to promote osteogenic differentiation in mesenchymal stem cells and exhibit cytotoxic effects against several cancer cell lines without significant toxicity at lower concentrations . Its ability to induce apoptosis is linked to its interaction with cellular signaling pathways.
Case Studies
- Neuroinflammation Model : A study demonstrated that treatment with this compound reduced neuroinflammatory markers in LPS-stimulated BV2 microglial cells, indicating potential therapeutic applications for neurodegenerative diseases .
- Cancer Cell Line Study : In tests involving K562 and SGC-7901 cell lines, the compound showed significant cytotoxicity, suggesting its potential as an anticancer agent .
属性
IUPAC Name |
(3E)-7-hydroxy-3-[(4-hydroxyphenyl)methylidene]chromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O4/c17-12-3-1-10(2-4-12)7-11-9-20-15-8-13(18)5-6-14(15)16(11)19/h1-8,17-18H,9H2/b11-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWFKSHWAQPOKQP-YRNVUSSQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC=C(C=C2)O)C(=O)C3=C(O1)C=C(C=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1/C(=C\C2=CC=C(C=C2)O)/C(=O)C3=C(O1)C=C(C=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













